molecular formula C8H15N3 B3087926 1-Pentyl-1H-pyrazol-3-amine CAS No. 1178433-11-8

1-Pentyl-1H-pyrazol-3-amine

Cat. No. B3087926
CAS RN: 1178433-11-8
M. Wt: 153.22
InChI Key: ZIZHEYBVBRRMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentyl-1H-pyrazol-3-amine is a chemical compound . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of pyrazole-based compounds like 1-Pentyl-1H-pyrazol-3-amine involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Chemical Reactions Analysis

Pyrazole compounds are known to undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Organic Synthesis

“1-Pentyl-1H-pyrazol-3-amine” is an important raw material used in organic synthesis . It serves as a building block in the synthesis of various organic compounds.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It’s used in the synthesis of drugs and other therapeutic agents.

Agrochemicals

In the agrochemical industry, “1-Pentyl-1H-pyrazol-3-amine” is used as an intermediate in the production of various agrochemicals . These chemicals are used to protect crops from pests and diseases.

Dye Stuff

“1-Pentyl-1H-pyrazol-3-amine” is also used in the production of dyes . These dyes are used in various industries such as textiles, plastics, and printing.

Antileishmanial Activity

Research has shown that pyrazole-bearing compounds, including “1-Pentyl-1H-pyrazol-3-amine”, have potent antileishmanial activities . They have been found to be effective against Leishmania aethiopica, a parasite that causes leishmaniasis.

Antimalarial Activity

Pyrazole derivatives have been found to exhibit antimalarial activities . They have shown promising results against Plasmodium berghei, a parasite that causes malaria.

properties

IUPAC Name

1-pentylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-2-3-4-6-11-7-5-8(9)10-11/h5,7H,2-4,6H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZHEYBVBRRMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentyl-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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